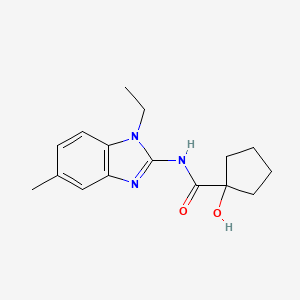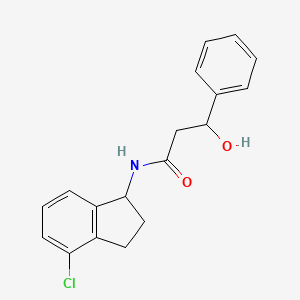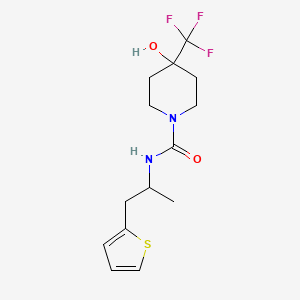
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide, also known as EIDD-2801, is a small molecule antiviral drug that has shown promising results against a range of RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.
Mecanismo De Acción
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by intracellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the virus. This mechanism of action is thought to be less prone to resistance than other antiviral drugs that target viral proteins.
Biochemical and Physiological Effects:
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It is rapidly converted to NHC in vivo and has a long half-life, allowing for once-daily dosing. N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has also been shown to have minimal toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has several advantages for lab experiments. It has broad-spectrum activity against RNA viruses, making it a useful tool for studying viral replication and pathogenesis. Its mechanism of action is also unique and offers a potential avenue for the development of new antiviral drugs. However, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
Direcciones Futuras
There are several potential future directions for N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide. One area of research is the development of combination therapies that target multiple stages of viral replication. Another area of research is the optimization of the pharmacokinetic properties of N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide to improve its efficacy and safety in humans. Finally, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide may have potential applications in the treatment of other RNA viruses, such as hepatitis C virus and Zika virus.
Métodos De Síntesis
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide was developed by scientists at Emory University and Ridgeback Biotherapeutics. The synthesis method involves the reaction of 1-ethyl-5-methyl-1H-benzimidazole-2-carboxylic acid with 1,3-cyclopentanedione in the presence of potassium carbonate and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to form N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to have potent antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, chikungunya virus, and Venezuelan equine encephalitis virus. It has also been shown to have broad-spectrum activity against coronaviruses, including SARS-CoV-1, MERS-CoV, and several bat coronaviruses.
Propiedades
IUPAC Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19-13-7-6-11(2)10-12(13)17-15(19)18-14(20)16(21)8-4-5-9-16/h6-7,10,21H,3-5,8-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNKJUGGZERJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)
![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)

![[3-[[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]oxetan-3-yl]methanol](/img/structure/B6637811.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637812.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)
![N-[2-[4-(hydroxymethyl)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B6637829.png)
![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)